

Key features and functional groups of 4-Fluoro-2-iodo-1-nitrobenzene

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Compound of Interest

Compound Name: 4-Fluoro-2-iodo-1-nitrobenzene

Cat. No.: B1319200

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An In-depth Technical Guide to **4-Fluoro-2-iodo-1-nitrobenzene**

Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-2-iodo-1-nitrobenzene** (CAS No: 41860-64-4), a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis, drug development, and materials science. The document details the molecule's key structural features, functional groups, and physicochemical properties. It further explores its reactivity, highlighting its utility as a key building block in the synthesis of complex molecules. Detailed experimental protocols, safety information, and graphical representations of its synthetic relevance are also provided to serve as a practical resource for laboratory and industrial applications.

Core Chemical Features and Functional Groups

4-Fluoro-2-iodo-1-nitrobenzene is a polysubstituted benzene derivative characterized by the presence of three distinct functional groups: a nitro group (-NO₂), a fluorine atom (-F), and an iodine atom (-I).^{[1][2]} The specific ortho, para, and meta arrangement of these groups on the aromatic ring dictates the compound's unique chemical reactivity and makes it a valuable intermediate.

- Nitro Group (-NO₂):** Positioned at C1, the nitro group is a strong electron-withdrawing group. This deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (S_NAr) reactions. The nitro group can also be readily

reduced to an amino group (-NH₂), providing a synthetic handle for further molecular elaboration, a common strategy in medicinal chemistry.[3]

- Iodo Group (-I): Located at C2 (ortho to the nitro group), the iodine atom is a large, polarizable halogen. It is an excellent leaving group in various reactions, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
- Fluoro Group (-F): Situated at C4 (para to the nitro group), the fluorine atom is highly electronegative. In the context of S_NAr reactions, which are activated by the nitro group, the fluorine atom can act as an effective leaving group.[4]

This unique combination of functional groups allows for sequential and regioselective reactions, making **4-Fluoro-2-iodo-1-nitrobenzene** an important precursor for synthesizing complex chemical structures, including pharmaceuticals and agrochemicals.[1][3]

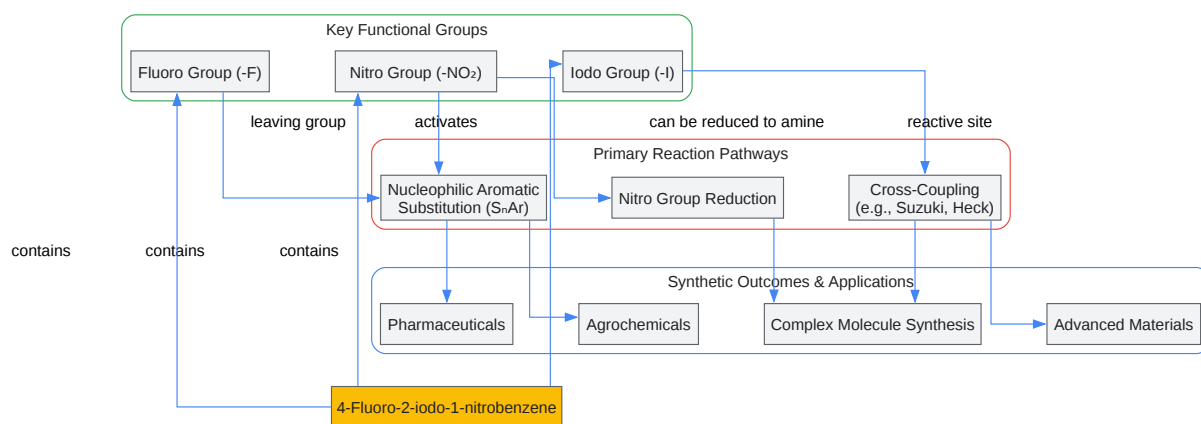
Physicochemical and Spectroscopic Data

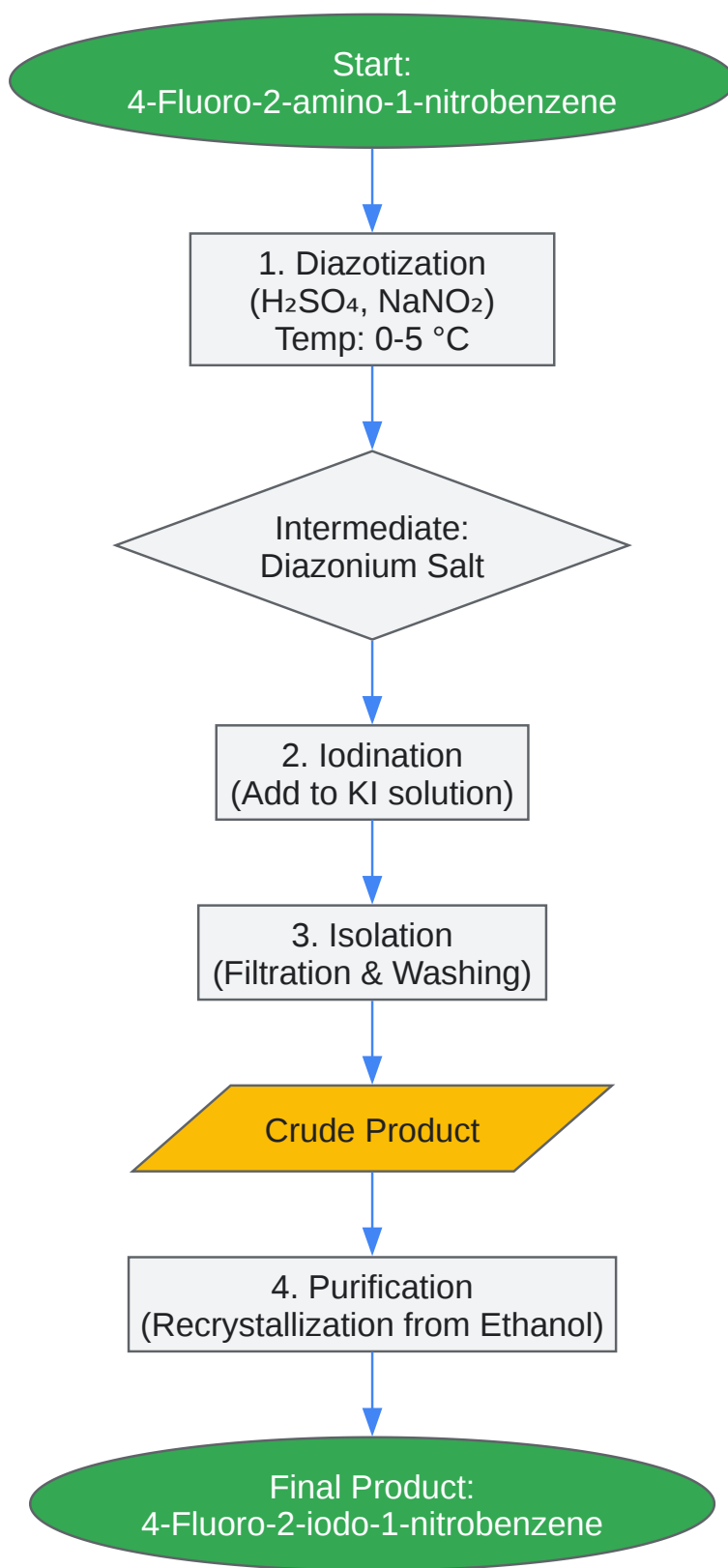
The key physical and chemical properties of **4-Fluoro-2-iodo-1-nitrobenzene** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	41860-64-4	[1]
Molecular Formula	C ₆ H ₃ FINO ₂	[1]
Molecular Weight	267.00 g/mol	[1]
Appearance	Light yellow to brown powder or lump	[1][5]
Melting Point	30 °C	[1][6]
Boiling Point	148 °C at 20 mmHg	[1][6]
Purity	≥ 98% (GC)	[1]
Density	2.093 ± 0.06 g/cm ³ (Predicted)	[6]
Storage Conditions	Store at 2 - 8 °C	[1]

Reactivity and Synthetic Applications

The strategic placement of the nitro, iodo, and fluoro groups on the benzene ring provides multiple pathways for chemical modification.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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